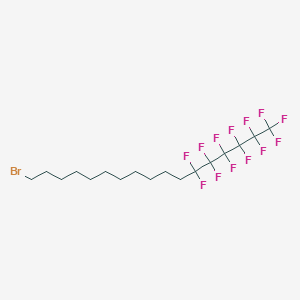

17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is a type of organic compound known as a halogenated alkane. These are alkanes in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine). In this case, the compound has bromine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of halogenated alkanes can be quite complex, especially for larger molecules with multiple halogen atoms. The presence of halogen atoms can significantly affect the physical and chemical properties of the molecule .Chemical Reactions Analysis

Halogenated alkanes can undergo a variety of chemical reactions, including substitution reactions, elimination reactions, and various types of addition reactions. The exact reactions that a given halogenated alkane can undergo would depend on its specific structure .Physical And Chemical Properties Analysis

Halogenated alkanes have diverse physical and chemical properties, depending on their specific structures. They tend to be more dense than non-halogenated alkanes, and they often have higher boiling points. They can also be quite stable, although some are susceptible to degradation in the environment .Aplicaciones Científicas De Investigación

Environmental Concentrations and Toxicology of Brominated Compounds

Studies on brominated compounds, like 2,4,6-Tribromophenol, highlight their occurrence as both intermediates in the synthesis of brominated flame retardants and degradation products of these substances. They have been identified in various environmental matrices, indicating their widespread presence due to many sources. The environmental persistence and potential toxicity of these compounds necessitate further research to understand their toxicokinetics and toxicodynamics fully (Koch & Sures, 2018).

Air-Sea Flux of Bromoform

Bromoform, a significant source of atmospheric organic bromine, originates from macroalgal and planktonic sources. Its sea-to-air flux is crucial for understanding the distribution of reactive halogens in the troposphere and lower stratosphere. Research indicates that tropical, subtropical, and shelf waters are important source regions, with the global oceanic source of bromoform significantly impacting atmospheric chemistry (Quack & Wallace, 2003).

Novel Brominated Flame Retardants

The increasing application of novel brominated flame retardants (NBFRs) calls for comprehensive studies on their occurrence, environmental fate, and toxicity. High concentrations of specific NBFRs in indoor environments suggest significant human exposure potential, highlighting the need for optimized analytical methods and further research on their environmental impacts and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, is of concern due to their persistence and toxicity. Microbial degradation studies provide insights into the transformation pathways and degradation intermediates, crucial for evaluating the environmental impact and management of these substances (Liu & Mejia Avendaño, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of halogenated alkanes is an active area of research, with scientists seeking to understand their properties, develop new synthesis methods, and find new applications for these compounds. At the same time, there is also a great deal of research aimed at mitigating the environmental and health impacts of these compounds .

Propiedades

IUPAC Name |

17-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrF13/c18-11-9-7-5-3-1-2-4-6-8-10-12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)31/h1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUXQPXCIDUCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrF13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895270 |

Source

|

| Record name | 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |

CAS RN |

155401-47-1 |

Source

|

| Record name | 17-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B2446514.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2446515.png)

![1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2446520.png)

![2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2446525.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)

![3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2446532.png)

![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)